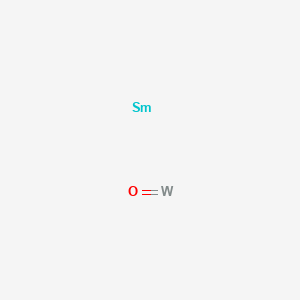
Oxotungsten--samarium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxotungsten–samarium (1/1) is a compound that combines the elements tungsten and samarium in a 1:1 ratio. Tungsten is a transition metal known for its high melting point and density, while samarium is a rare earth element known for its magnetic properties. The combination of these two elements results in a compound with unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of oxotungsten–samarium (1/1) can be achieved through various methods. One common approach involves the reaction of samarium nitrate hexahydrate with sodium tungstate dihydrate in an aqueous solution. This method allows for the control of particle size and morphology by introducing different capping agents such as cysteine, alanine, and glycine . The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired compound.
Industrial Production Methods: Industrial production of oxotungsten–samarium (1/1) may involve large-scale precipitation methods, where the reactants are mixed in large reactors under controlled conditions. The resulting product is then filtered, washed, and dried to obtain the final compound. This method allows for the production of oxotungsten–samarium (1/1) in large quantities, suitable for various industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Oxotungsten–samarium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, samarium in the compound can react with acids to form samarium(III) ions and hydrogen gas . Additionally, samarium can react with halogens to form corresponding samarium(III) halides .
Common Reagents and Conditions: Common reagents used in reactions involving oxotungsten–samarium (1/1) include acids, halogens, and reducing agents such as samarium(II) iodide. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed: The major products formed from reactions involving oxotungsten–samarium (1/1) include samarium(III) oxide, samarium(III) halides, and various organosamarium compounds
Wissenschaftliche Forschungsanwendungen
Oxotungsten–samarium (1/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various organic synthesis reactions, including reductions and carbon-carbon bond formations . In biology and medicine, samarium-based compounds are used in targeted radionuclide therapy for cancer treatment . Additionally, oxotungsten–samarium (1/1) is used in the development of advanced materials with unique optical and magnetic properties .
Wirkmechanismus
The mechanism of action of oxotungsten–samarium (1/1) involves the interaction of its components with various molecular targets and pathways. For example, samarium in the compound can act as a reducing agent, facilitating electron transfer reactions in organic synthesis . Tungsten, on the other hand, can coordinate with various ligands, influencing the compound’s reactivity and stability . The combined effects of tungsten and samarium result in a compound with unique reactivity and selectivity in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Oxotungsten–samarium (1/1) can be compared with other similar compounds, such as samarium(III) oxide, samarium(III) halides, and other samarium-based oxo-compounds . While these compounds share some similarities in terms of their chemical properties, oxotungsten–samarium (1/1) is unique due to the presence of tungsten, which imparts additional stability and reactivity to the compound. This makes oxotungsten–samarium (1/1) particularly useful in applications requiring high stability and selectivity.
List of Similar Compounds:- Samarium(III) oxide (Sm2O3)
- Samarium(III) chloride (SmCl3)
- Samarium(III) bromide (SmBr3)
- Samarium(III) iodide (SmI3)
- Samarium(III) fluoride (SmF3)
- Samarium(III) nitrate (Sm(NO3)3)
Eigenschaften
CAS-Nummer |
39361-88-1 |
|---|---|
Molekularformel |
OSmW |
Molekulargewicht |
350.2 g/mol |
IUPAC-Name |
oxotungsten;samarium |
InChI |
InChI=1S/O.Sm.W |
InChI-Schlüssel |
FBIBTSVCFRVRIP-UHFFFAOYSA-N |
Kanonische SMILES |
O=[W].[Sm] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


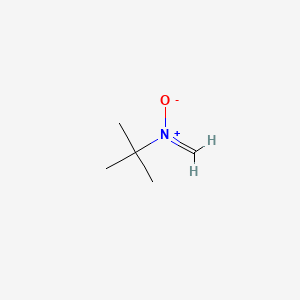
![1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2,3-triol](/img/structure/B14661169.png)
![2,2,2',2'-Tetramethyl-2,2',3,3'-tetrahydro-4,4'-spirobi[chromene]-7,7'-diol](/img/structure/B14661170.png)
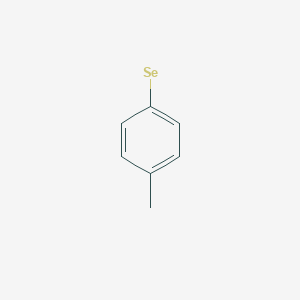
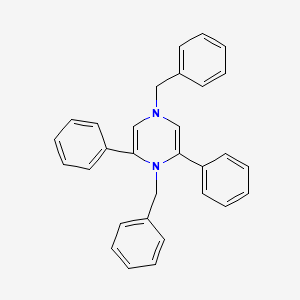
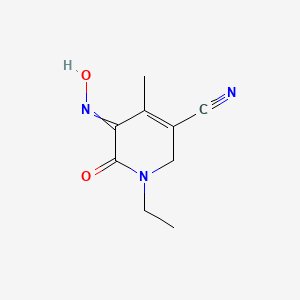
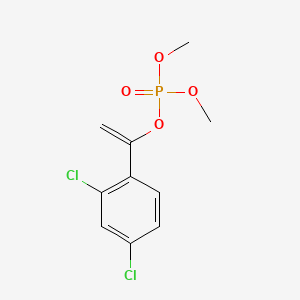
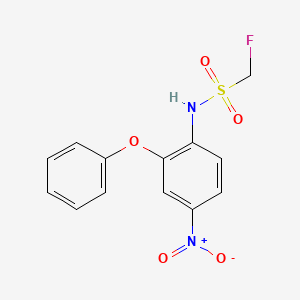
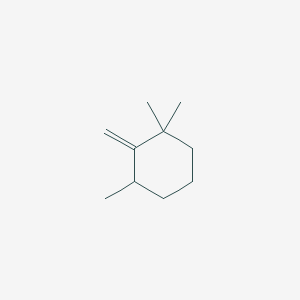
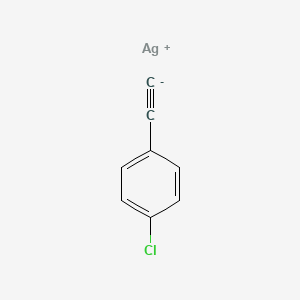

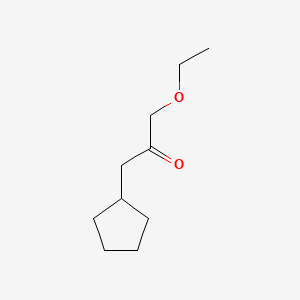
![2-[Chloro(phenyl)methyl]-1-(methylsulfonyl)-1h-benzimidazole](/img/structure/B14661232.png)

